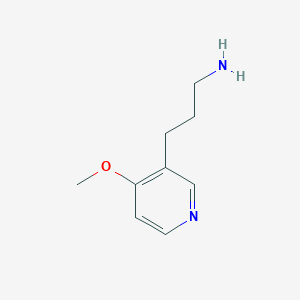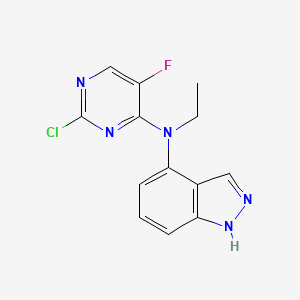
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an ethyl group, and an indazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is reacted with an appropriate amine under basic conditions to form the desired pyrimidine intermediate.
Indazole Formation: The pyrimidine intermediate is then subjected to cyclization with a hydrazine derivative to form the indazole ring.
N-Ethylation: The final step involves the N-ethylation of the indazole ring using an alkylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, resulting in antiproliferative effects.
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine.
N-(2-Chloro-5-fluoropyrimidin-4-yl)hydroxylamine: Another derivative of 2-chloro-5-fluoropyrimidine with different functional groups.
2,4-Dichloro-5-fluoropyrimidine: A similar compound with additional chlorine substitution.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring with chlorine and fluorine substitutions, an ethyl group, and an indazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
921600-54-6 |
|---|---|
分子式 |
C13H11ClFN5 |
分子量 |
291.71 g/mol |
IUPAC名 |
N-(2-chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine |
InChI |
InChI=1S/C13H11ClFN5/c1-2-20(12-9(15)7-16-13(14)18-12)11-5-3-4-10-8(11)6-17-19-10/h3-7H,2H2,1H3,(H,17,19) |
InChIキー |
SVTBIYUFZHUTBS-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
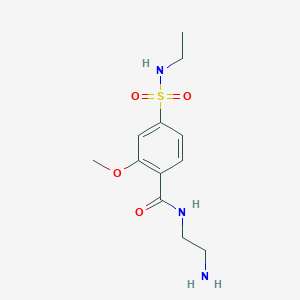
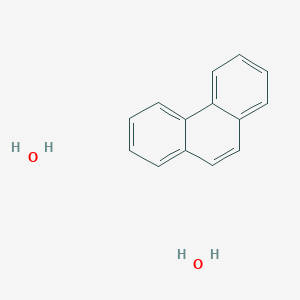
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)


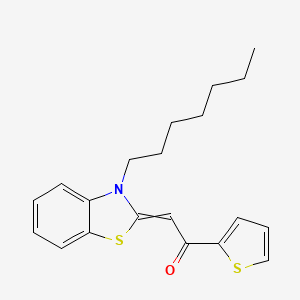
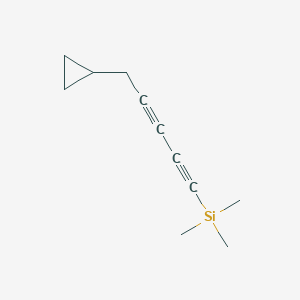
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
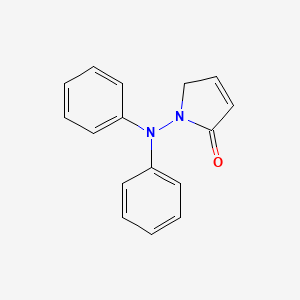
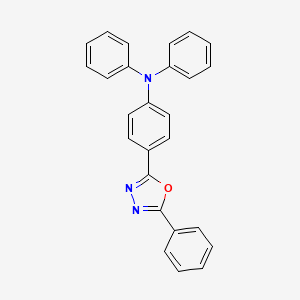
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
